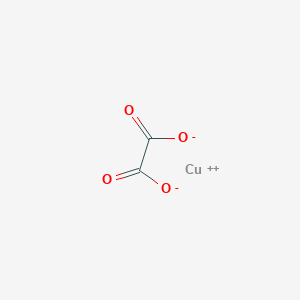

Copper(II)oxalatehemi hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Copper(II)oxalatehemi hydrate, also known as cupric oxalate, is a chemical compound composed of copper, oxygen, and carbon. It is a white, crystalline solid which is soluble in water. Cupric oxalate is widely used in scientific research, as it has a variety of applications and is relatively easy to obtain. It is a key component in many biochemical and physiological processes and has a range of advantages and limitations when used in laboratory experiments. In

科学的研究の応用

Electrocatalytic CO2 Conversion

Copper complexes, including copper(II) oxalate, have shown remarkable selectivity in converting carbon dioxide to oxalate. This process demonstrates a potential application in utilizing CO2, a major greenhouse gas, to create value-added compounds (Angamuthu et al., 2010).

Electrochemical Applications

Copper(II) oxalate has been investigated as an anode material in lithium-ion cells. Its performance, including capacity retention and energy efficiency, was compared with other metal oxalates, indicating its potential in battery technology (López et al., 2013).

Material Synthesis

Copper oxalate serves as a precursor in the synthesis of metallic copper nanoparticles. This application is significant in nanotechnology, where copper nanoparticles have various uses, including in electronics and catalysis (Salavati‐Niasari et al., 2008).

Crystal Structure Studies

The crystal structure of copper(II) oxalate has been thoroughly investigated. Understanding its crystal structure is vital for applications in material science and chemistry (Christensen et al., 2014).

Sensor Development

Copper(II) oxalate complexes have been used in the development of fluorescent sensors for detecting oxalate in water. This application is significant in environmental monitoring and healthcare (Hu & Feng, 2012).

作用機序

Target of Action

Copper(II) oxalate hemihydrate is primarily used as a catalyst for organic reactions . It also serves as a stabilizer for acetylated polyformaldehyde . Therefore, its primary targets are the reactants in these organic reactions and polyformaldehyde.

Mode of Action

The compound interacts with its targets through chemical reactions. As a catalyst, it speeds up the rate of the organic reactions without being consumed in the process . As a stabilizer for acetylated polyformaldehyde, it likely interacts with the polymer chains to prevent degradation .

Pharmacokinetics

Copper(II) oxalate hemihydrate is highly insoluble in water , which suggests that its absorption in the body would be limited. It converts to copper(II) oxide when heated , indicating that it might undergo transformations in the body due to metabolic heat.

Result of Action

The molecular and cellular effects of Copper(II) oxalate hemihydrate’s action are largely dependent on the specific reactions it catalyzes or the materials it stabilizes. For instance, in its role as a catalyst, it facilitates the formation of desired products from reactants. As a stabilizer for acetylated polyformaldehyde, it helps maintain the integrity and functionality of the polymer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) oxalate hemihydrate. For example, its solubility might be affected by the pH and ionic strength of the solution . Additionally, its catalytic activity could be influenced by temperature and pressure conditions.

Safety and Hazards

生化学分析

Biochemical Properties

Copper(II) oxalate hemihydrate plays a role in biochemical reactions, particularly as a catalyst for organic reactions . It interacts with various enzymes and proteins. For instance, copper-containing enzymes have been studied for their role in C-H activation . Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state .

Cellular Effects

Copper(II) oxalate hemihydrate can influence cell function. Copper ions, such as those in Copper(II) oxalate hemihydrate, have been found to directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Molecular Mechanism

The molecular mechanism of action of Copper(II) oxalate hemihydrate involves its interactions with biomolecules. For example, upon heating, the hydrates of Copper(II) oxalate convert to the anhydrous cupric oxalate. Further heating gives copper (II) oxide . The hydrates bind Lewis bases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Copper(II) oxalate hemihydrate can change. For instance, upon heating, the hydrates of Copper(II) oxalate convert to the anhydrous cupric oxalate . Further heating gives copper (II) oxide . This suggests that the compound’s stability and degradation can be influenced by temperature.

Metabolic Pathways

Copper(II) oxalate hemihydrate may be involved in various metabolic pathways. Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions, such as those in Copper(II) oxalate hemihydrate, can be involved in these processes .

Transport and Distribution

Copper(II) oxalate hemihydrate can be transported and distributed within cells and tissues. Copper metabolism involves the transport of copper ions, such as those in Copper(II) oxalate hemihydrate, within cells and tissues .

Subcellular Localization

Copper ions, such as those in Copper(II) oxalate hemihydrate, have been found in cell organelles called mitochondria

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II)oxalatehemi hydrate involves the reaction between copper(II) sulfate and oxalic acid, followed by the addition of water to form the hemi hydrate.", "Starting Materials": [ "Copper(II) sulfate", "Oxalic acid", "Water" ], "Reaction": [ "Mix copper(II) sulfate and oxalic acid in a 1:1 molar ratio in a beaker", "Stir the mixture until all solids are dissolved", "Add water to the mixture slowly while stirring until the solution becomes cloudy", "Heat the solution to 60°C and maintain the temperature for 2 hours", "Cool the solution to room temperature and filter the solid product", "Wash the solid product with water and dry it in an oven at 60°C for 2 hours", "The resulting product is Copper(II)oxalatehemi hydrate" ] } | |

CAS番号 |

55671-32-4 |

分子式 |

C4H6Cu2O9 |

分子量 |

325.18 g/mol |

IUPAC名 |

copper;oxalic acid;hydrate |

InChI |

InChI=1S/2C2H2O4.2Cu.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2 |

InChIキー |

LIZLXPYGKGKSBP-UHFFFAOYSA-N |

不純物 |

Usually contains some water. |

SMILES |

C(=O)(C(=O)O)O.O.[Cu] |

正規SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Cu].[Cu] |

Color/Form |

Blue-white powder Bluish-green powde |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

その他のCAS番号 |

814-91-5 |

物理的記述 |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

ピクトグラム |

Irritant |

溶解性 |

Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

同義語 |

Copper(II) Oxalate; Cupric Oxalate; [Ethanedioato(2-)-O,O’] Copper; [Ethanedioato(2-)-κO1,κO2] Copper; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

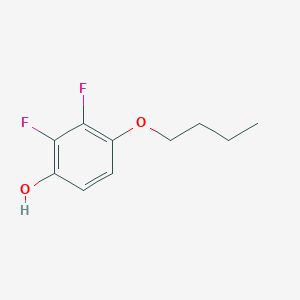

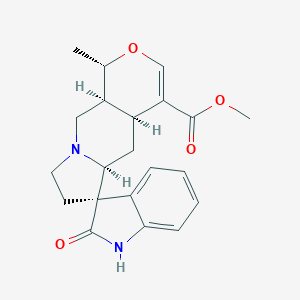

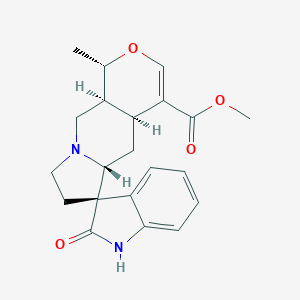

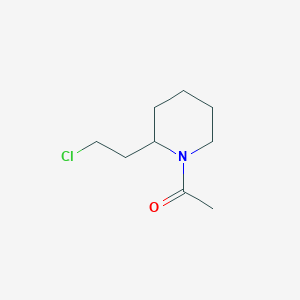

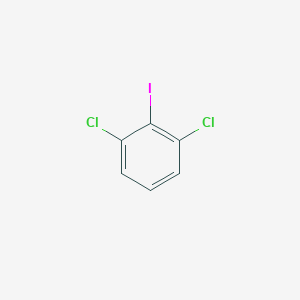

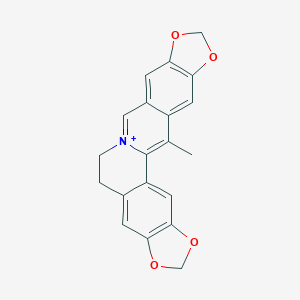

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)